5-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-(2-chlorophenyl)-1,2,4-oxadiazole
Descripción
The compound 5-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-(2-chlorophenyl)-1,2,4-oxadiazole (CAS RN: 477712-51-9) is a heterocyclic molecule featuring a pyrazole core fused with a 1,2,4-oxadiazole ring. Its molecular formula is C₁₈H₁₂Cl₂N₄O, with an average molecular mass of 371.221 g/mol and a monoisotopic mass of 370.038816 g/mol . The structure includes two chlorinated aryl groups: a 5-chloro-1-methyl-3-phenylpyrazole moiety and a 2-chlorophenyl substituent on the oxadiazole ring.
Propiedades
IUPAC Name |
5-(5-chloro-1-methyl-3-phenylpyrazol-4-yl)-3-(2-chlorophenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N4O/c1-24-16(20)14(15(22-24)11-7-3-2-4-8-11)18-21-17(23-25-18)12-9-5-6-10-13(12)19/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HONSRZVHEJBULQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)C3=NC(=NO3)C4=CC=CC=C4Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 5-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-(2-chlorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 322.19 g/mol. The structure features a pyrazole ring fused to an oxadiazole moiety, which is significant for its biological properties.
Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit a wide range of biological activities. These include:
- Anticancer Activity : The oxadiazole derivatives have shown potential as inhibitors of various cancer cell lines, including breast and colon cancers. For instance, studies have demonstrated that specific derivatives can induce apoptosis in cancer cells by interfering with cellular signaling pathways .
- Anti-inflammatory Effects : The compound's anti-inflammatory properties have been linked to its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response .
- Antimicrobial Activity : The presence of both pyrazole and oxadiazole rings contributes to antimicrobial effects against various bacterial strains, making it a candidate for further development as an antibiotic agent .
Research Findings and Case Studies
A variety of studies have explored the biological activity of this compound:
-
Antiproliferative Studies :
- A study reported that derivatives of 1,2,4-oxadiazoles exhibited significant antiproliferative activity against human cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer). The IC50 values for these compounds were found to be in the low micromolar range, indicating strong potential for further development .
- Cytotoxicity Assessment :
- Mechanism-Based Studies :
Data Tables
Comparación Con Compuestos Similares
Positional Isomers: 2-Chloro vs. 4-Chlorophenyl Substitution
A closely related analog, 5-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-(4-chlorophenyl)-1,2,4-oxadiazole (CAS RN: 477712-54-2), differs only in the position of the chlorine atom on the phenyl ring attached to the oxadiazole (4-chloro vs. 2-chloro). This positional change alters steric and electronic interactions:
- 4-Chlorophenyl : The para-substituted chlorine enhances resonance effects, improving electron-withdrawing capacity.
Both compounds share identical molecular weights (371.22 g/mol) and formulas but exhibit distinct crystallographic packing behaviors due to substituent orientation .
Halogen-Substituted Derivatives: Bromo vs. Chloro
Isostructural halogen derivatives, such as 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4) and its brominated analog (Compound 5), highlight the role of halogen size and electronegativity:
- Chlorine (Compound 4) : Smaller atomic radius and higher electronegativity favor stronger dipole interactions and tighter crystal packing.
- Bromine (Compound 5) : Larger size increases polarizability, enhancing London dispersion forces but reducing solubility in polar solvents.
These compounds, synthesized in high yields (>80%), demonstrate that chloro derivatives often exhibit superior antimicrobial activity compared to bromo analogs, likely due to optimized halogen bonding with biological targets .
Trifluoromethyl and Cyclopropyl Modifications
5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole (CAS RN: MFCD11999872) replaces the chlorophenyl group with a trifluoromethylphenyl unit and introduces a cyclopropyl substituent. Key differences include:
- Trifluoromethyl Group : Enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration.
This compound’s monoisotopic mass (363.083 g/mol) is lower than the target compound, reflecting reduced halogen content .
Thiazole and Triazole Hybrids
Compounds like 5-amino-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl]-3-methyl-1H-pyrazole-4-carbonitrile (Compound 8a) incorporate thioether and nitrile groups. Unlike the target compound, this derivative shows moderate antidiabetic activity (IC₅₀ = 12.5 µM) due to its electron-deficient nitrile group, which enhances hydrogen bonding with enzymes .
Structural and Functional Data Table
Key Research Findings
- Antimicrobial Activity : Chloro-substituted derivatives (e.g., Compound 4) show superior activity over bromo analogs, attributed to stronger halogen bonding with bacterial enzymes .
- Crystallographic Behavior : Ortho-chlorophenyl substitution in the target compound leads to planar molecular conformations, favoring π-π stacking in crystal lattices .
- Electronic Effects : Para-substituted electron-withdrawing groups (e.g., trifluoromethyl) enhance oxidative stability but reduce aqueous solubility .
Q & A
Q. What synthetic methodologies are recommended for preparing 5-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-(2-chlorophenyl)-1,2,4-oxadiazole?
Answer: The compound can be synthesized via multi-step protocols:
- Step 1: Use Vilsmeier–Haack reactions to generate intermediates like 5-chloro-3-methyl-1-aryl-4,5-dihydro-1H-pyrazole-4-carbaldehyde, as demonstrated in the synthesis of analogous pyrazole-oxadiazole hybrids .
- Step 2: Employ condensation reactions between chloromethyl-oxadiazole intermediates and substituted pyrazole precursors. For example, 5-(chloromethyl)-3-substitutedphenyl-1,2,4-oxadiazole derivatives can react with halogenated pyrazole moieties under reflux conditions (e.g., glacial acetic acid with anhydrous sodium acetate) .
- Characterization: Validate intermediates and final products using IR (e.g., C=N and C-O-C stretching for oxadiazole), <sup>1</sup>H/<sup>13</sup>C NMR (e.g., aromatic protons and methyl groups), mass spectrometry (molecular ion peaks), and elemental analysis .
Q. How can spectroscopic techniques be optimized to resolve structural ambiguities in this compound?
Answer:
- NMR: Assign aromatic protons using 2D-COSY and HSQC to distinguish overlapping signals from the pyrazole, oxadiazole, and chlorophenyl groups. For example, the 2-chlorophenyl substituent exhibits distinct deshielding compared to the 3-phenyl group on the pyrazole ring .
- IR: Focus on C=N stretches (~1600 cm<sup>-1</sup>) for the oxadiazole ring and C-Cl stretches (~750 cm<sup>-1</sup>) to confirm halogenation .
- Mass Spectrometry: Use HRMS (High-Resolution MS) to differentiate isotopic patterns (e.g., chlorine isotopes) and confirm molecular formulas .
Advanced Research Questions
Q. What computational methods are suitable for analyzing electronic properties and noncovalent interactions in this compound?
Answer:
- Wavefunction Analysis: Use Multiwfn to calculate Electrostatic Potential (ESP) maps and Electron Localization Function (ELF) to identify electron-rich/depleted regions, particularly around the oxadiazole and chlorophenyl groups .
- Noncovalent Interaction (NCI) Analysis: Apply the NCI index (via reduced density gradient analysis) to visualize weak interactions (e.g., van der Waals forces between aromatic rings or halogen bonding involving Cl atoms) .
- Docking Studies: Use AutoDock Vina to model interactions with biological targets (e.g., enzymes like carbonic anhydrase, referenced in structural analogs) .
Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?
Answer:
- Data Collection: Use SHELXL for small-molecule refinement. High-resolution data (e.g., <1.0 Å) is critical for resolving Cl and CH3 positions .
- ORTEP Visualization: Generate thermal ellipsoid plots to assess positional disorder or rotational freedom in substituents (e.g., chlorophenyl groups) .
- Validation: Cross-reference crystallographic data (e.g., bond lengths/angles) with Cambridge Structural Database (CSD) entries for analogous pyrazole-oxadiazole systems .
Q. How should researchers address contradictions in biological activity data for this compound?
Answer:
- Assay Optimization: Control variables like solvent polarity (e.g., DMSO concentration) and pH, as halogenated compounds may exhibit solubility-dependent activity .
- Metabolite Profiling: Use LC-MS/MS to identify degradation products or active metabolites that could skew dose-response curves .
- Target Validation: Compare activity against structurally similar targets (e.g., carbonic anhydrase isoforms or prostaglandin synthases) to rule off-target effects .
Q. What strategies are effective for resolving byproducts in the synthesis of this compound?
Answer:
- Chromatographic Separation: Use preparative HPLC with C18 columns and gradient elution (e.g., water:acetonitrile with 0.1% TFA) to isolate oxadiazole-pyrazole hybrids from halogenated byproducts .
- Crystallographic Screening: Recrystallize in mixed solvents (e.g., ethyl acetate/hexane) to remove impurities, guided by Hirshfeld surface analysis to predict crystal packing efficiency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
